molecular formula C6H3BrIN3 B1528580 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1305324-61-1

3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1528580
CAS No.: 1305324-61-1
M. Wt: 323.92 g/mol
InChI Key: OEANEIUBTNNXMW-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of bromine and iodine atoms on a pyrazolo[3,4-b]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the halogenation of pyrazolo[3,4-b]pyridine derivatives. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and iodine (I2) under controlled temperatures and in the presence of a suitable solvent.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium bromide (KBr).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the halogen atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.

Biology: In biological research, this compound has been studied for its potential as a pharmacological agent. It has shown promise in inhibiting certain enzymes and receptors, which could lead to the development of new therapeutic drugs.

Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Comparison with Similar Compounds

  • 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

  • 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness: 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine stands out due to its specific halogenation pattern and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-bromo-5-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEANEIUBTNNXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264182
Record name 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-61-1
Record name 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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